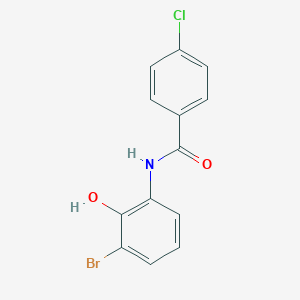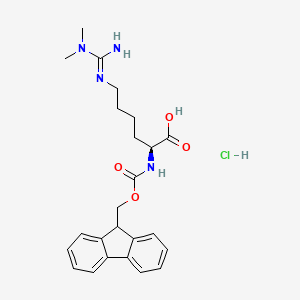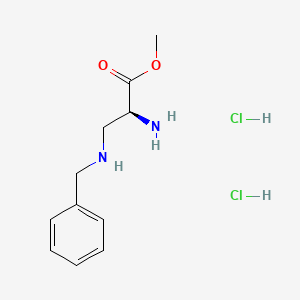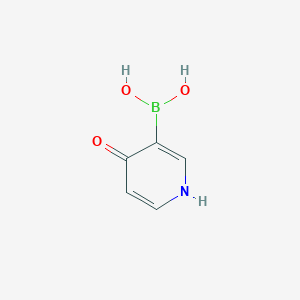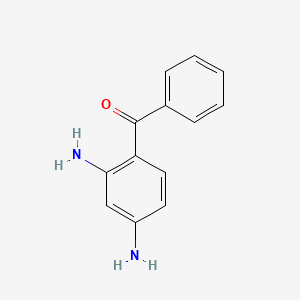
(2,4-Diaminophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Diaminophenyl)(phenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of two amino groups at the 2 and 4 positions on the phenyl ring, and a phenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diaminophenyl)(phenyl)methanone typically involves the reaction of 2,4-diaminobenzophenone with various reagents. One common method involves the cyclization of (3,4-diaminophenyl)(phenyl)methanone with cinnamic acid using glycerol as a solvent . Another method includes the reaction of (3,4-diaminophenyl)phenyl methanone with 2-hydroxybenzaldehyde in the presence of sodium sulfate and dry dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2,4-Diaminophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
(2,4-Diaminophenyl)(phenyl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Diaminophenyl)(phenyl)methanone involves its interaction with various molecular targets. For instance, it can form complexes with metal ions, which can enhance its biological activity . The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in biological systems where it can act as an electron donor or acceptor.
Comparison with Similar Compounds
(3,4-Diaminophenyl)(phenyl)methanone: Similar in structure but with different substitution patterns.
Dibenzo[a,c]phenazin-11-yl(phenyl)methanone: Contains a fused ring system, offering different electrochemical properties.
Uniqueness: (2,4-Diaminophenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form Schiff bases and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(2,4-diaminophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
InChI Key |
BITMROMFVIKBRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


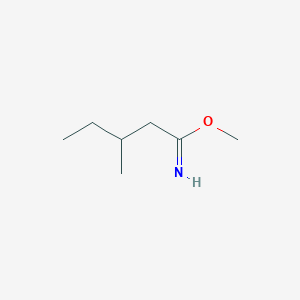
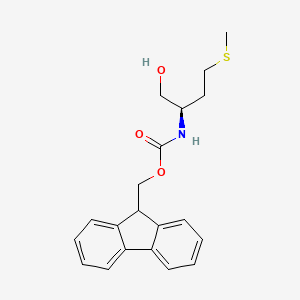
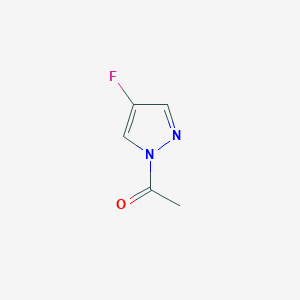

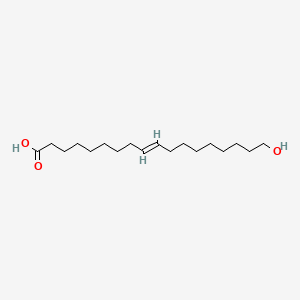
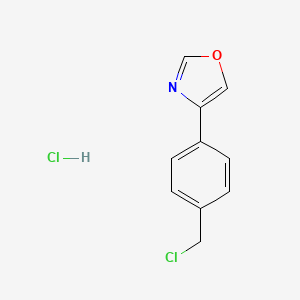
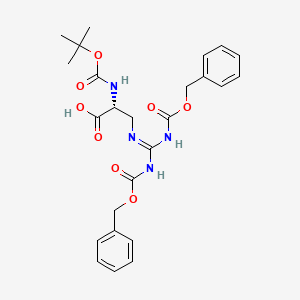
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
